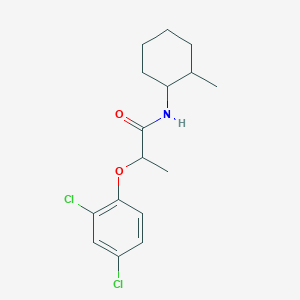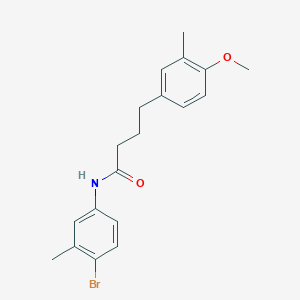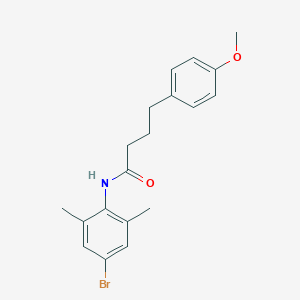![molecular formula C23H19N3O2 B306756 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide](/img/structure/B306756.png)
2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide is not fully understood. However, it is believed to exert its biological activities by interacting with specific cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide has been shown to exhibit biochemical and physiological effects in various experimental models. For example, it has been reported to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide in lab experiments is its potential as a versatile chemical tool for studying various biological processes. However, one limitation is the need for further research to fully understand its mechanism of action and potential toxicity.
Orientations Futures
There are several future directions for the study of 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide. These include:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
2. Studying its interactions with specific cellular targets to better understand its mechanism of action.
3. Developing more efficient synthesis methods to produce the compound at a larger scale.
4. Exploring its potential as a fluorescent probe for the detection of other biomolecules or metal ions.
5. Conducting further toxicity studies to assess its safety for potential clinical use.
Conclusion:
In conclusion, 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Despite the need for further research to fully understand its mechanism of action and potential toxicity, this compound has shown to exhibit various biological activities that warrant further investigation.
Méthodes De Synthèse
The synthesis of 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide involves the reaction between 3-quinolinecarboxaldehyde, 5-phenyl-2-furaldehyde, and 2,6-dimethylcarbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antibacterial, and antifungal activities. The compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions.
Propriétés
Nom du produit |
2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide |
|---|---|
Formule moléculaire |
C23H19N3O2 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
2,6-dimethyl-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C23H19N3O2/c1-15-8-10-21-18(12-15)13-20(16(2)25-21)23(27)26-24-14-19-9-11-22(28-19)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,26,27)/b24-14+ |
Clé InChI |
MGQOSXKWSIXLCQ-ZVHZXABRSA-N |
SMILES isomérique |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC=C(O3)C4=CC=CC=C4 |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC=C(O3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC=C(O3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)

![N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)
![N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306683.png)
![Methyl 4-({2-[(4-methylphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B306684.png)



![N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306688.png)

![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(5-{3-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B306694.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306696.png)